2-Oxo-pyrrolidine-3-carboxylic acid
Overview
Description
2-Oxo-pyrrolidine-3-carboxylic acid is a derivative of pyrrolidine, which is a five-membered lactam structure. It is characterized by the presence of a ketone group (2-oxo) and a carboxylic acid group (3-carboxylic acid) on the pyrrolidine ring. This compound is of interest due to its potential as a building block in organic synthesis and pharmaceutical applications.
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including those similar to this compound, has been explored in various studies. For instance, a one-pot oxidative decarboxylation-beta-iodination of alpha-amino acid carbamates or amides has been described, which allows for the introduction of different substituents at the C-2 position of the pyrrolidine ring . Additionally, a clean and efficient one-pot synthesis method using ball milling under solvent-free and catalyst-free conditions has been developed for the synthesis of new 2-oxo-pyrrolidine derivatives .
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives can be complex, with the potential for various substituents and functional groups. The crystal structure of related compounds has been investigated, providing insights into the molecular packing and stabilization through hydrogen bonding and π-π electron interactions . These structural analyses are crucial for understanding the reactivity and potential applications of these compounds.
Chemical Reactions Analysis
Pyrrolidine derivatives can participate in a variety of chemical reactions. For example, pyrrole-2-carboxylic acid has been used as a ligand in Cu-catalyzed reactions of primary anilines with aryl halides, demonstrating the versatility of pyrrolidine-related structures in catalysis . The reactivity of pyridine-2,4,6-tricarboxylic acid with Zn(II) salts has also been studied, showing the formation of coordination polymers and metallomacrocycles, which indicates the potential for forming complex structures from simple pyrrolidine derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives are influenced by their functional groups. The presence of both ketone and carboxylic acid groups can affect the compound's solubility, acidity, and reactivity. These properties are essential for the compound's behavior in different environments and its suitability for various applications, such as in the synthesis of more complex molecules or as intermediates in pharmaceuticals .
Scientific Research Applications
Synthesis and Structural Characterization
- A study by Menegazzo et al. (2006) discussed the first synthesis of a beta-foldamer containing pyrrolidin-2-one rings, originating from 2-oxo-pyrrolidine-3-carboxylic acid derivatives. This research highlighted the 12-helix conformation of these compounds, confirmed by NMR analysis and molecular dynamics simulations (Menegazzo et al., 2006).
Spectroscopic Properties and Quantum Mechanical Study
- Devi, Bishnoi, and Fatma (2020) investigated the spectroscopic properties of a derivative of this compound using various techniques like FT-IR, NMR, and UV, along with quantum chemical methods. This research provided insights into the compound's molecular properties, including Mulliken charges, HOMO and LUMO energies, and molecular electrostatic potential (Devi, Bishnoi, & Fatma, 2020).
Applications in Biophysical and Biomedical Research
- Dobrynin et al. (2021) explored the use of pyrrolidine derivatives, including 3-carboxy-2,2,5,5-tetraethylpyrrolidine-1-oxyl, in biophysical and biomedical research. These stable free radicals, particularly nitroxides of the pyrrolidine series, are utilized as molecular probes and labels in magnetic resonance spectroscopy and imaging, demonstrating high stability in biological systems (Dobrynin et al., 2021).
Antibacterial Drug Synthesis
- In a study by Devi et al. (2018), derivatives of 5-oxo-1-phenyl-4-(substituted methyl) pyrrolidine-3-carboxylic acid were synthesized as potential antibacterial drugs. This research not only confirmed the chemical structures of these compounds but also tested their in vitro antibacterial effectiveness against various bacteria, demonstrating moderate to good activity (Devi et al., 2018).
Safety and Hazards
Future Directions
The pyrrolidine ring is a versatile scaffold for novel biologically active compounds . The design of new molecules can be guided by the synthetic strategies used for pyrrolidine derivatives . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
Mechanism of Action
Target of Action
It is known that pyrrolidine derivatives, which include 2-oxo-pyrrolidine-3-carboxylic acid, have been used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
It is known that the pyrrolidine ring and its derivatives, including this compound, can efficiently explore the pharmacophore space due to sp3-hybridization . This allows for a different binding mode to enantioselective proteins, leading to a different biological profile of drug candidates .
Biochemical Pathways
It is known that pyrrolidine derivatives can influence the biological activity of compounds .
Pharmacokinetics
It is known that the introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
It is known that pyrrolidine derivatives can lead to a different biological profile of drug candidates due to the different binding mode to enantioselective proteins .
Action Environment
It is known that the storage temperature for this compound is 0-8°c .
Biochemical Analysis
Biochemical Properties
It is known that pyrrolidine derivatives, which include 2-Oxo-pyrrolidine-3-carboxylic acid, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring is one of the nitrogen heterocycles that is used extensively in drug discovery .
Cellular Effects
It is known that pyrrolidine derivatives can have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Molecular Mechanism
It is known that pyrrolidine derivatives can interact with various biomolecules, leading to different biological profiles of drug candidates .
Temporal Effects in Laboratory Settings
It is known that the compound is stable and should be stored at 0-8°C .
Metabolic Pathways
It is known that 2-oxocarboxylic acids, which include this compound, are involved in various metabolic pathways .
properties
IUPAC Name |
2-oxopyrrolidine-3-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO3/c7-4-3(5(8)9)1-2-6-4/h3H,1-2H2,(H,6,7)(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPQCENXKIPSQSA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C1C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
96905-67-8 | |
Record name | 2-oxopyrrolidine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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